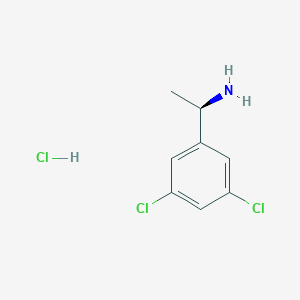
4-(2-Cyano-cyclobutylamino)-2-fluoro-N-methyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyano-cyclobutylamino)-2-fluoro-N-methyl-benzamide, abbreviated as 4-CBFMB, is an organic compound of the benzamide family. It is a white crystalline solid with a melting point of 97-98°C. 4-CBFMB is soluble in a variety of organic solvents, such as methanol, ethanol, acetonitrile, and dimethylformamide. 4-CBFMB is a useful starting material for the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.
Scientific Research Applications
4-CBFMB has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the antifungal drug fluconazole. Additionally, 4-CBFMB has been used as a reagent in the synthesis of various biologically active compounds, such as the antimalarial drug artemisinin and the antiviral drug acyclovir.
Mechanism of Action
The mechanism of action of 4-CBFMB is not fully understood. However, it is believed that the reactivity of 4-CBFMB is due to the presence of the cyano group, which is a powerful nucleophile. The cyano group is able to react with a variety of electrophiles, such as aldehydes and ketones, to form the corresponding amides. Additionally, the presence of the fluorine atom increases the reactivity of the molecule, allowing it to react with a wide range of electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CBFMB have not been extensively studied. However, it has been shown to have some antifungal activity against the fungus Candida albicans. Additionally, 4-CBFMB has been shown to have some antioxidant activity, which may be beneficial in treating certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-CBFMB in laboratory experiments is its high reactivity, which makes it suitable for a wide range of synthetic reactions. Additionally, 4-CBFMB is relatively inexpensive and easy to obtain. However, 4-CBFMB is also toxic and should be handled with care.
Future Directions
The future directions for research on 4-CBFMB include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on the synthesis of various heterocyclic compounds using 4-CBFMB as a starting material. Finally, research could be conducted on the development of new synthetic methods using 4-CBFMB as a reagent.
Synthesis Methods
4-CBFMB is synthesized by a three-step reaction sequence. In the first step, 2-cyano-cyclobutylamine is reacted with chloroform in the presence of a base, such as sodium hydroxide, to form the cyclobutyl cyanide intermediate. In the second step, the cyclobutyl cyanide intermediate is reacted with 2-fluorobenzaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form the 4-CBFMB product. In the third step, the 4-CBFMB product is purified by recrystallization from an appropriate solvent.
properties
IUPAC Name |
4-[(2-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-16-13(18)10-4-3-9(6-11(10)14)17-12-5-2-8(12)7-15/h3-4,6,8,12,17H,2,5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNNUFWHWLGSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)NC2CCC2C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295253.png)
![(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B6295261.png)
![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)
![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)







